4-Bromo-N1-methylbenzene-1,2-diamine

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Bond dissociation energy

4-Bromo-N1-methylbenzene-1,2-diamine (CAS 69038-76-2) is a brominated aromatic vicinal diamine of molecular formula C7H9BrN2 and molecular weight 201.06 g·mol⁻¹, bearing a bromine substituent at the 4-position and an N-methyl group at the N1 position of the benzene-1,2-diamine scaffold. It is commercially available as a solid at ≥97% purity from multiple suppliers, with a calculated LogP of 2.2–2.7 and aqueous solubility of approximately 2.2 g·L⁻¹ at 25 °C.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 69038-76-2
Cat. No. B1280263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N1-methylbenzene-1,2-diamine
CAS69038-76-2
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
InChIKeyJGXCXQPNYWBAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N1-methylbenzene-1,2-diamine (CAS 69038-76-2): Procurement-Grade Halogenated N-Methyl-Phenylenediamine Building Block


4-Bromo-N1-methylbenzene-1,2-diamine (CAS 69038-76-2) is a brominated aromatic vicinal diamine of molecular formula C7H9BrN2 and molecular weight 201.06 g·mol⁻¹, bearing a bromine substituent at the 4-position and an N-methyl group at the N1 position of the benzene-1,2-diamine scaffold . It is commercially available as a solid at ≥97% purity from multiple suppliers, with a calculated LogP of 2.2–2.7 and aqueous solubility of approximately 2.2 g·L⁻¹ at 25 °C . The compound serves primarily as a versatile synthetic intermediate for constructing N-methylbenzimidazoles, quinoxalines, and other nitrogen-containing heterocycles relevant to pharmaceutical discovery programs .

Why 4-Bromo-N1-methylbenzene-1,2-diamine Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs in Regioselective Synthesis


Generic substitution of 4-bromo-N1-methylbenzene-1,2-diamine with its closest analogs introduces chemically consequential changes that alter reaction outcomes. The N1-methyl group pre-installs the N-alkyl substituent required for 1-methylbenzimidazole formation, obviating a post-cyclization alkylation step that often proceeds with poor regioselectivity on the parent 4-bromo-1,2-phenylenediamine (CAS 1575-37-7) . Replacing bromine with chlorine (4-chloro-N1-methylbenzene-1,2-diamine, CAS 59681-66-2) or fluorine (4-fluoro analog, CAS 401567-10-0) drastically reduces oxidative addition reactivity in palladium-catalyzed cross-coupling—the C–Br bond dissociation energy (~285 kJ·mol⁻¹) is substantially lower than C–Cl (~327–350 kJ·mol⁻¹) and C–F (~481 kJ·mol⁻¹), directly impacting coupling efficiency and substrate scope . Furthermore, the N2-methyl regioisomer (4-bromo-N2-methylbenzene-1,2-diamine, CAS 337915-79-4) exhibits a different hydrogen-bonding donor/acceptor pattern at the ortho-diamine motif, altering condensation regiochemistry with carbonyl electrophiles . These differences are not cosmetic—they determine which heterocyclic isomer is obtained and whether downstream functionalization is feasible at all.

Quantitative Comparative Evidence for 4-Bromo-N1-methylbenzene-1,2-diamine Versus Closest Analogs


C–Br Bond Dissociation Energy Enables Superior Cross-Coupling Reactivity Relative to Chloro and Fluoro Analogs

The aryl bromide moiety in 4-bromo-N1-methylbenzene-1,2-diamine provides a carbon–halogen bond dissociation energy (BDE) of approximately 285 kJ·mol⁻¹, which is 42–65 kJ·mol⁻¹ lower than the C–Cl BDE (~327–350 kJ·mol⁻¹) of 4-chloro-N1-methylbenzene-1,2-diamine and approximately 196 kJ·mol⁻¹ lower than the C–F BDE (~481 kJ·mol⁻¹) of the 4-fluoro analog . This lower BDE translates directly into faster oxidative addition with Pd(0) catalysts—the rate-determining step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling manifolds. The brominated compound is therefore the preferred substrate when downstream diversification via cross-coupling is planned, whereas the chloro and fluoro analogs require harsher conditions (elevated temperature, specialized ligands) or remain entirely inert under standard coupling protocols .

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Bond dissociation energy Building block reactivity

N1-Methyl Pre-Installation Eliminates Benzimidazole N-Alkylation Regioisomer Problem Encountered with 4-Bromo-1,2-phenylenediamine

When 4-bromo-1,2-phenylenediamine (CAS 1575-37-7, the non-methylated parent) is condensed with a carbonyl electrophile to form a benzimidazole, the resulting NH-benzimidazole must subsequently be N-alkylated. This two-step sequence frequently produces mixtures of N1- and N3-alkylated regioisomers, requiring chromatographic separation and reducing overall yield. In contrast, 4-bromo-N1-methylbenzene-1,2-diamine bears the N-methyl group pre-installed, enabling direct condensation to yield exclusively the 1-methyl-5-bromo-1H-benzimidazole isomer in a single operational step . The patent literature (WO2017/176960) explicitly employs this compound as the key diamine intermediate for constructing N-methylbenzimidazole-containing pharmacophores targeting lysosomal modulation, with the synthesis proceeding via the N1-methyl-4-bromo scaffold to ensure regiochemical fidelity .

Benzimidazole synthesis Regioselective cyclization N-Methyl heterocycles Medicinal chemistry building blocks

Physicochemical Differentiation: LogP, Boiling Point, and Solubility Govern Downstream Purification and Formulation Strategies

The target compound exhibits a calculated LogP of 2.20–2.73 and aqueous solubility of 2.2 g·L⁻¹ at 25 °C, with a boiling point of 298.2±30.0 °C at 760 mmHg . These values are meaningfully differentiated from its closest analogs: the 4-fluoro analog (CAS 401567-10-0) is less lipophilic (LogP ~2.10) and boils at a significantly lower temperature (249.1±30.0 °C), while the non-methylated 4-bromo-1,2-phenylenediamine (CAS 1575-37-7) is a crystalline solid with a sharp melting point of 62–66 °C and solubility primarily in chloroform and DMF rather than the broader organic solvent compatibility of the N-methylated analog . The N2-methyl regioisomer (CAS 337915-79-4) shares an identical molecular formula but boils at 289.0±30.0 °C—a 9 °C difference from the N1-methyl target—reflecting altered intermolecular hydrogen-bonding networks .

Lipophilicity Chromatographic behavior Boiling point Aqueous solubility

Differentiated GHS Hazard Profile: Skin Sensitization (H317) Versus Germ Cell Mutagenicity Concern (H341) in the Non-Methylated Parent

The GHS hazard classification of 4-bromo-N1-methylbenzene-1,2-diamine (CAS 69038-76-2) includes H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (skin irritation), H317 (may cause an allergic skin reaction), H319 (serious eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) . Critically, it does NOT carry the H341 classification ('suspected of causing genetic defects') that is assigned to the non-methylated parent compound 4-bromo-1,2-phenylenediamine (CAS 1575-37-7) . The H341 hazard mandates additional regulatory controls, specialized waste handling, and biosafety documentation in many institutional and industrial settings, particularly in the EU under REACH and CLP regulations. The absence of H341 for the N1-methyl derivative represents a tangible operational advantage for routine laboratory use.

GHS classification Safety profile Occupational health Mutagenicity

Patent-Documented Synthetic Utility as a Key Intermediate in Lysosomal Modulation Drug Discovery (WO2017/176960)

Patent WO2017/176960 (Lysosomal Therapeutics Inc.) explicitly describes the synthesis and utilization of 4-bromo-N1-methylbenzene-1,2-diamine in Paragraph 00743 as a key intermediate for constructing compounds that modulate lysosomal function—a therapeutic strategy relevant to neurodegenerative diseases including Parkinson's and Gaucher disease . The reduction of 4-bromo-N-methyl-2-nitroaniline (2.1 g, 9 mmol) with iron powder (2.5 g, 45 mmol) and ammonium chloride (4.8 g, 90 mmol) in methanol at 80 °C for 4 hours yielded the target diamine in 99% yield (2.0 g) as a yellow solid, with LC-MS confirmation (m/z 203.1 [M+H]+, tR = 1.64 min) . This patent-backed precedent provides a validated synthetic protocol and establishes the compound's relevance to an active pharmaceutical development program—a differentiator not documented for the 4-chloro, 4-fluoro, or N2-methyl regioisomer analogs in the context of lysosomal modulation.

Patent intermediate Lysosomal therapeutics Pharmaceutical synthesis N-Methylbenzimidazole pharmacophore

Optimal Application Scenarios for 4-Bromo-N1-methylbenzene-1,2-diamine Based on Quantitative Differentiation Evidence


Regioselective One-Step Synthesis of 1-Methyl-5-bromo-1H-benzimidazole Libraries for CNS and Lysosomal Target Screening

The pre-installed N1-methyl group on 4-bromo-N1-methylbenzene-1,2-diamine enables direct, regiochemically unambiguous condensation with aldehydes, carboxylic acids, or nitriles to form 1-methyl-5-bromo-1H-benzimidazoles in a single synthetic operation, as validated by patent WO2017/176960 . This contrasts with the two-step cyclization–alkylation sequence required for non-methylated 4-bromo-1,2-phenylenediamine, which generates regioisomeric mixtures of N1- and N3-alkylated benzimidazoles. The 99% reduction yield reported for the precursor nitroaniline and the regiochemical fidelity of the subsequent cyclization make this compound the preferred scaffold for parallel synthesis of N-methylbenzimidazole-focused compound libraries targeting lysosomal dysfunction, GPCRs, and kinase ATP-binding sites .

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at the C4 Bromine Position

The aryl C–Br bond (BDE ~285 kJ·mol⁻¹) of 4-bromo-N1-methylbenzene-1,2-diamine is uniquely suited for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling under mild conditions, enabling introduction of aryl, heteroaryl, or vinyl boronic acid partners at the C4 position after benzimidazole or quinoxaline ring formation . The corresponding 4-chloro analog (C–Cl BDE ~327–350 kJ·mol⁻¹) requires higher temperatures and specialized ligand systems, while the 4-fluoro analog (C–F BDE ~481 kJ·mol⁻¹) is essentially inert to oxidative addition under standard coupling conditions . This reactivity differential positions the bromo compound as the only practical choice for diversity-oriented synthesis strategies relying on late-stage C–C bond formation at the halogen-bearing position.

Medicinal Chemistry Programs Operating Under Stringent Occupational Health and Safety Constraints

The GHS hazard profile of 4-bromo-N1-methylbenzene-1,2-diamine excludes the H341 ('suspected of causing genetic defects') classification present on the non-methylated parent 4-bromo-1,2-phenylenediamine . For pharmaceutical R&D laboratories, CROs, and academic core facilities operating under EU REACH/CLP regulations or institutional chemical hygiene plans that restrict or require enhanced controls for H341-classified substances, the N1-methyl derivative is the compliant choice. This regulatory distinction reduces administrative overhead for compound registration, simplifies waste disposal procedures, and may lower personal protective equipment tier requirements—contributing to a lower total cost of procurement and handling .

Process Chemistry Scale-Up Where Reproducible Yield and Purity Are Paramount

The Fe/NH4Cl reduction protocol documented in WO2017/176960 provides a robust, scalable synthesis of 4-bromo-N1-methylbenzene-1,2-diamine at 99% yield with straightforward aqueous workup (ethyl acetate extraction) and no requirement for chromatographic purification . The commercially available material is supplied at ≥97% purity with batch-specific Certificates of Analysis including NMR, HPLC, and GC data from multiple vendors . For process chemistry groups transitioning from discovery to preclinical development, this combination of a validated high-yielding synthetic route and multi-vendor commercial availability with documented analytical release specifications reduces supply chain risk and ensures lot-to-lot consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N1-methylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.